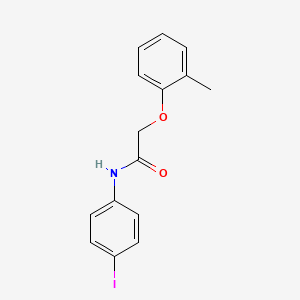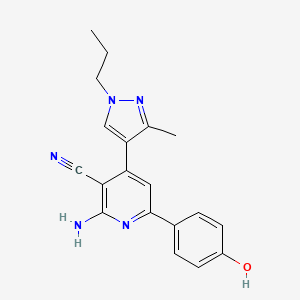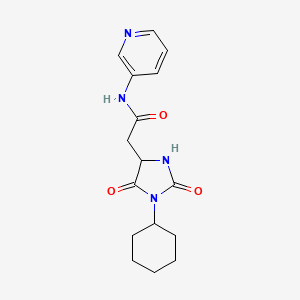![molecular formula C21H19ClN4O3S B6128560 N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6128560.png)
N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide” is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of various functional groups, such as the thiazolidinone ring, hydrazone linkage, and acetylphenyl moiety, contributes to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide” typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions to form the thiazolidinone core.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts. Scale-up processes may also involve continuous flow reactors to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the hydrazone linkage.
Reduction: Reduction reactions can target the carbonyl groups and the hydrazone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and oxidized hydrazones.
Reduction: Reduced products may include alcohols and amines.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings or the thiazolidinone ring.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science:
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases.
Medicine
Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.
Drug Development: Serves as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of “N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide” involves interaction with multiple molecular targets:
Enzyme Inhibition: Inhibits key enzymes involved in microbial and cancer cell metabolism.
Receptor Binding: Binds to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Intercalates into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Hydrazones: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Acetylphenyl Derivatives: Commonly used in pharmaceuticals for their anti-inflammatory and analgesic properties.
Uniqueness
Structural Complexity: The combination of thiazolidinone, hydrazone, and acetylphenyl moieties makes it unique.
Biological Activity: Exhibits a broader spectrum of biological activities compared to simpler analogs.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-12(14-6-8-16(22)9-7-14)25-26-21-24-20(29)18(30-21)11-19(28)23-17-5-3-4-15(10-17)13(2)27/h3-10,18H,11H2,1-2H3,(H,23,28)(H,24,26,29)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACPRRJPVSGZGR-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\NC(=O)C(S1)CC(=O)NC2=CC=CC(=C2)C(=O)C)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,4-dimethyl-6-{[2-(3-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6128482.png)

![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide](/img/structure/B6128497.png)
![N-[2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6128505.png)



![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6128546.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6128548.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6128562.png)
![2-[4-(7-Chloroquinoxalin-2-yl)morpholin-2-yl]ethanamine](/img/structure/B6128564.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6128565.png)
![6-isopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6128573.png)
